Spectroscopic Analysis of Heptyl 4-aminobenzoate: A Technical Guide
Spectroscopic Analysis of Heptyl 4-aminobenzoate: A Technical Guide
Introduction
Heptyl 4-aminobenzoate is an organic compound belonging to the class of aminobenzoate esters. As a derivative of 4-aminobenzoic acid, it finds applications in various fields, including the synthesis of pharmaceuticals and other specialty chemicals. Detailed spectroscopic analysis is crucial for the unequivocal identification, purity assessment, and structural elucidation of this compound. This technical guide provides a comprehensive overview of the expected spectroscopic data for Heptyl 4-aminobenzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The experimental protocols for obtaining this data are also detailed.
While experimental spectra for Heptyl 4-aminobenzoate are not widely available in public databases, the spectroscopic data for the closely related and structurally similar compound, Ethyl 4-aminobenzoate, is well-documented. This guide will leverage this information to predict and explain the expected spectral characteristics of Heptyl 4-aminobenzoate. The primary difference in the spectra will arise from the heptyl ester group in place of the ethyl group.
Predicted Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for Heptyl 4-aminobenzoate and its ethyl analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the protons of the amino group, and the protons of the heptyl chain.
| Assignment | Predicted Chemical Shift (δ, ppm) for Heptyl 4-aminobenzoate | Known Chemical Shift (δ, ppm) for Ethyl 4-aminobenzoate [1] | Multiplicity | Integration |
| -CH₃ (heptyl) | ~0.9 | - | Triplet | 3H |
| -(CH₂)₅- (heptyl) | ~1.3-1.4 | - | Multiplet | 10H |
| -O-CH₂- (heptyl) | ~1.7 | - | Quintet | 2H |
| -NH₂ | ~4.16 | 4.16 | Broad Singlet | 2H |
| -COO-CH₂- (heptyl) | ~4.2 | 4.31 | Triplet | 2H |
| Ar-H (ortho to -NH₂) | ~6.62 | 6.62 | Doublet | 2H |
| Ar-H (ortho to -COO-) | ~7.84 | 7.84 | Doublet | 2H |
| -COO-CH₂-CH₃ (ethyl) | - | 1.35 | Triplet | 3H |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the aromatic ring and the heptyl ester chain.
| Assignment | Predicted Chemical Shift (δ, ppm) for Heptyl 4-aminobenzoate | Known Chemical Shift (δ, ppm) for Ethyl 4-aminobenzoate [1] |
| -CH₃ (heptyl) | ~14.0 | - |
| -(CH₂)₅- (heptyl) | ~22.5, 25.9, 28.9, 29.1, 31.7 | - |
| -O-CH₂- (heptyl) | ~65.0 | - |
| C (ortho to -NH₂) | ~113.7 | 113.7 |
| C (ipso to -COO-) | ~119.7 | 119.7 |
| C (ortho to -COO-) | ~131.5 | 131.5 |
| C (ipso to -NH₂) | ~151.0 | 151.0 |
| C=O (ester) | ~166.5 | 166.8 |
| -COO-CH₂- (ethyl) | - | 60.3 |
| -CH₃ (ethyl) | - | 14.4 |
Infrared (IR) Spectroscopy
The IR spectrum of Heptyl 4-aminobenzoate is expected to exhibit characteristic absorption bands for its key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) for Heptyl 4-aminobenzoate | Known Wavenumber (cm⁻¹) for Ethyl 4-aminobenzoate [2] | Vibrational Mode |
| N-H (amine) | 3300-3500 | 3300-3500 | Symmetric and Asymmetric Stretching |
| C-H (aromatic) | 3000-3100 | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-2960 | - | Stretching |
| C=O (ester) | 1700-1750 | 1700-1750 | Stretching |
| C=C (aromatic) | 1500-1600 | - | Stretching |
| C-N (amine) | 1250-1350 | - | Stretching |
| C-O (ester) | 1100-1300 | - | Stretching |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| Parameter | Expected Value for Heptyl 4-aminobenzoate | Known Value for Ethyl 4-aminobenzoate [3] |
| Molecular Formula | C₁₄H₂₁NO₂[4][5] | C₉H₁₁NO₂ |
| Molecular Weight | 235.32 g/mol [4][5] | 165.19 g/mol |
| [M]⁺ (Molecular Ion Peak) | m/z 235 | m/z 165 |
| Key Fragment Ions | m/z 137 (H₂NC₆H₄COOH⁺), m/z 120 (H₂NC₆H₄CO⁺), m/z 92 (C₆H₄NH₂⁺), m/z 65 (C₅H₅⁺) | m/z 137 (H₂NC₆H₄COOH⁺), m/z 120 (H₂NC₆H₄CO⁺), m/z 92 (C₆H₄NH₂⁺), m/z 65 (C₅H₅⁺) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of aminobenzoate esters, adaptable for Heptyl 4-aminobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[1]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the Heptyl 4-aminobenzoate sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method): [6]
-
Thoroughly grind a small amount of the solid Heptyl 4-aminobenzoate sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the fine powder into a pellet-forming die.
-
Apply high pressure (several tons) using a hydraulic press to form a thin, transparent KBr pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Assign these bands to the corresponding functional group vibrations (e.g., N-H stretch, C=O stretch, C-H stretch) by comparing the observed wavenumbers with correlation charts.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct-infusion Electrospray Ionization (ESI) mass spectrometer.
Sample Preparation (GC-MS):
-
Dissolve a small amount of the Heptyl 4-aminobenzoate sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
Data Acquisition (GC-MS with Electron Ionization - EI):
-
The sample is vaporized in the heated GC inlet and separated on a capillary column.
-
The separated components elute from the column and enter the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This pattern provides structural information and can be compared with mass spectral libraries for confirmation.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like Heptyl 4-aminobenzoate.
References
- 1. rsc.org [rsc.org]
- 2. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]
- 3. massbank.eu [massbank.eu]
- 4. Heptyl p-aminobenzoate [webbook.nist.gov]
- 5. Heptyl p-aminobenzoate | C14H21NO2 | CID 26628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
